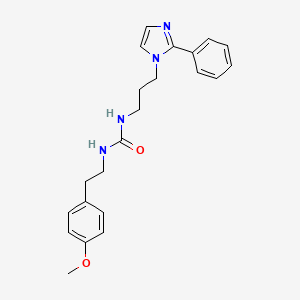
1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as Ro 31-8220, is a synthetic compound that belongs to the bisindolylmaleimide family of protein kinase inhibitors. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
- Novel imidazole ureas, including derivatives similar to 1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, have been synthesized and characterized. These compounds were evaluated for their antimicrobial properties, showcasing their potential in addressing microbial threats (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Chemical Structure Analysis
- The molecular structure and properties of similar imidazole derivatives have been extensively studied using various spectroscopic techniques. These studies provide valuable insights into the chemical nature and potential reactivity of these compounds (Thomas et al., 2018).
Potential in Medicinal Chemistry
- Imidazole derivatives, akin to 1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, have been recognized for their significant role in numerous biological pathways. These compounds, due to their structural and physicochemical properties, are increasingly employed in medicinal chemistry for developing new therapeutic agents (Özgeriş, 2020).
Anticancer Properties
- Certain imidazole ureas exhibit anticancer activities, particularly in non-small cell lung cancer cell lines. These compounds have been investigated for their potential to reactivate mutant p53, a crucial target in cancer therapy (Bazin et al., 2016).
Corrosion Inhibition
- Imidazole derivatives have been evaluated for their corrosion inhibition efficacy. Their structural characteristics, especially the presence of methoxy groups, have been linked to their potential as corrosion inhibitors in various industrial applications (Prashanth et al., 2021).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-28-20-10-8-18(9-11-20)12-14-25-22(27)24-13-5-16-26-17-15-23-21(26)19-6-3-2-4-7-19/h2-4,6-11,15,17H,5,12-14,16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJXWMBKLOGSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

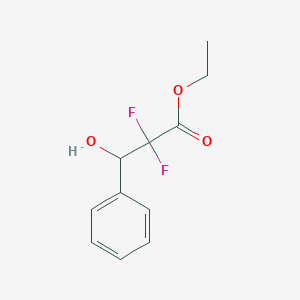
![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)
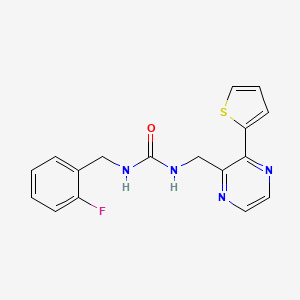
![Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2539631.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539633.png)
![3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline](/img/structure/B2539634.png)

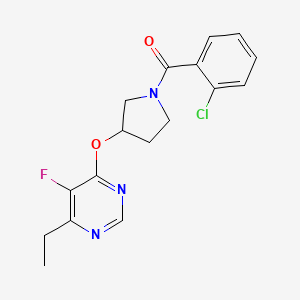
![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)
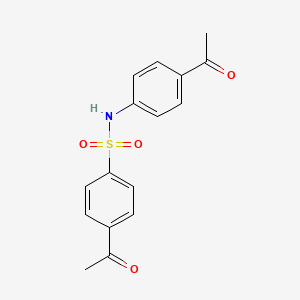
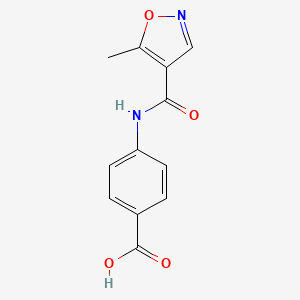
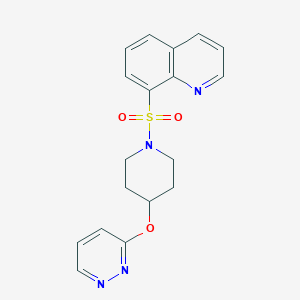
![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2539646.png)